Zaltidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El hidrocloruro de zaltidina es un compuesto de guanidinotiazolilimidazol conocido por su potente inhibición de la secreción de ácido gástrico. Se clasifica como un antagonista altamente específico del receptor H2 y se ha estudiado por su eficacia en el tratamiento de las úlceras duodenales .

Métodos De Preparación

La síntesis de azetidinas, incluido el hidrocloruro de zaltidina, implica varios métodos. . Este método es eficiente para la síntesis de azetidinas funcionalizadas. Otro método implica la desprotección de α-cloro-β-amino-sulfinil imidatos con ácido clorhídrico en dioxano, seguido de hidrólisis para producir el éster correspondiente .

Análisis De Reacciones Químicas

El hidrocloruro de zaltidina sufre diversas reacciones químicas, incluidas:

Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: Se pueden realizar reacciones de reducción para modificar la estructura del compuesto.

Sustitución: Las reacciones de sustitución son comunes, donde grupos específicos en el compuesto se reemplazan con otros grupos funcionales. Los reactivos comunes utilizados en estas reacciones incluyen ácido clorhídrico, dioxano y otros disolventes orgánicos. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Chemistry

Zaltidine hydrochloride serves as a model compound in chemical research, particularly in studies related to the synthesis and reactivity of azetidines. Its unique structural properties allow researchers to explore various chemical reactions and mechanisms. This application is crucial for developing new compounds with potential therapeutic benefits.

Biology

In biological studies, zaltidine's ability to inhibit gastric acid secretion makes it valuable for understanding gastrointestinal functions. Researchers utilize it to investigate the physiological effects of acid suppression on the digestive system and related disorders. The compound's mechanism of action involves binding to histamine H2 receptors in the stomach lining, thereby reducing gastric acid secretion .

Medicine

This compound has been explored as an effective treatment for duodenal ulcers . Clinical studies indicate that it can significantly promote healing rates compared to placebo treatments; one study reported healing rates of 86% for zaltidine versus 19% for placebo after four weeks . However, its clinical use is limited due to a higher incidence of hepatic damage (8%) compared to other H2-receptor antagonists . This adverse effect necessitates careful monitoring of liver function in patients receiving zaltidine.

Case Study: Efficacy and Safety

A clinical trial involving 135 patients demonstrated that zaltidine effectively healed duodenal ulcers but also noted increased serum aminotransferase levels in some patients, indicating potential liver toxicity . The normalization of liver function tests upon discontinuation of treatment further emphasizes the need for caution in its clinical application.

Industry

This compound's chemical properties are being explored for various industrial applications , particularly in pharmaceutical development. Its role as an H2-receptor antagonist positions it as a candidate for formulating new medications aimed at treating acid-related disorders.

Summary Table of Key Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Model compound for azetidine synthesis | Useful in exploring chemical reactivity |

| Biology | Inhibitor of gastric acid secretion | Valuable for studying gastrointestinal physiology |

| Medicine | Treatment for duodenal ulcers | 86% healing rate; potential hepatic toxicity (8%) |

| Industry | Development of new pharmaceuticals | Explored for acid-related disorder treatments |

Mecanismo De Acción

El hidrocloruro de zaltidina ejerce sus efectos actuando como un antagonista del receptor H2. Se une a los receptores de histamina H2 en el revestimiento del estómago, inhibiendo la acción de la histamina y reduciendo la secreción de ácido gástrico . Este mecanismo es crucial para sus propiedades antiulcerosas.

Comparación Con Compuestos Similares

El hidrocloruro de zaltidina se compara con otros antagonistas del receptor H2, como la ranitidina y la cimetidina. Si bien todos estos compuestos inhiben la secreción de ácido gástrico, el hidrocloruro de zaltidina es único debido a su estructura química específica y su mayor potencia . su mayor incidencia de daño hepático lo hace menos favorable en comparación con otros compuestos similares.

Compuestos similares

- Ranitidina

- Cimetidina

- Famotidina

Actividad Biológica

Zaltidine hydrochloride is a novel H2-receptor antagonist primarily used for the treatment of duodenal ulcers. Its biological activity, however, extends beyond its therapeutic efficacy, encompassing aspects such as safety, pharmacokinetics, and potential hepatic toxicity. This article reviews the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Zaltidine functions by selectively blocking H2 receptors in the gastric parietal cells, thereby inhibiting gastric acid secretion. This mechanism is crucial for its effectiveness in treating conditions associated with excessive gastric acid production, such as duodenal ulcers.

Efficacy in Clinical Trials

Clinical studies have demonstrated zaltidine's effectiveness in promoting ulcer healing. In a randomized controlled trial involving 135 patients with duodenal ulcers, zaltidine was administered at a dose of 150 mg once daily for four weeks. The results indicated a healing rate of 86% in the zaltidine group compared to 19% in the placebo group (p < 0.001) .

Table 1: Clinical Trial Results on Zaltidine Efficacy

| Treatment Group | Healing Rate (%) | p-value |

|---|---|---|

| Zaltidine | 86 | < 0.001 |

| Placebo | 19 |

Safety Profile and Hepatic Toxicity

Despite its efficacy, zaltidine has been associated with hepatic toxicity. In the aforementioned clinical trial, 8% of patients treated with zaltidine exhibited elevated serum aminotransferase levels, indicative of liver damage . Liver biopsy results confirmed drug-induced hepatic injury correlating with elevated plasma levels of zaltidine.

Case Study: Hepatic Injury

A case study reported that five patients developed significant liver enzyme elevations during treatment with zaltidine. Upon discontinuation of the drug, enzyme levels normalized, suggesting a direct correlation between zaltidine administration and hepatic injury .

Pharmacokinetics

Zaltidine's pharmacokinetic profile has been characterized by studies assessing its absorption, distribution, metabolism, and excretion (ADME). Following oral administration, zaltidine is rapidly absorbed with peak plasma concentrations occurring within one to two hours. The drug is primarily metabolized in the liver and excreted via urine.

Comparative Analysis with Other H2-Receptor Antagonists

When compared to other H2-receptor antagonists like ranitidine and famotidine, zaltidine shows similar efficacy in ulcer healing but presents a higher risk of hepatic side effects. This aspect necessitates careful patient selection and monitoring during treatment.

Table 2: Comparison of H2-Receptor Antagonists

| Drug | Healing Rate (%) | Hepatic Toxicity (%) |

|---|---|---|

| Zaltidine | 86 | 8 |

| Ranitidine | 78 | 1 |

| Famotidine | 82 | 2 |

Propiedades

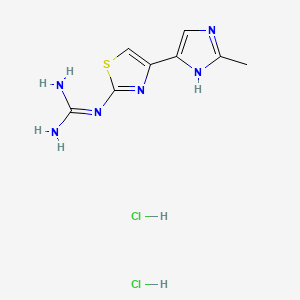

Número CAS |

90274-23-0 |

|---|---|

Fórmula molecular |

C8H12Cl2N6S |

Peso molecular |

295.19 g/mol |

Nombre IUPAC |

2-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]guanidine;dihydrochloride |

InChI |

InChI=1S/C8H10N6S.2ClH/c1-4-11-2-5(12-4)6-3-15-8(13-6)14-7(9)10;;/h2-3H,1H3,(H,11,12)(H4,9,10,13,14);2*1H |

Clave InChI |

BJEGCKZYQRBQMG-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(N1)C2=CSC(=N2)N=C(N)N.Cl.Cl |

SMILES canónico |

CC1=NC=C(N1)C2=CSC(=N2)N=C(N)N.Cl.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.